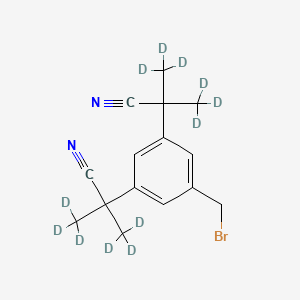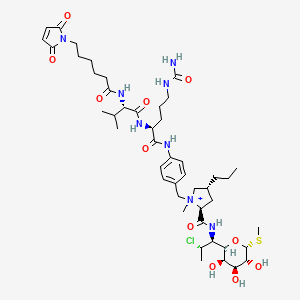
MC-Val-Cit-PAB-clindamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MC-Val-Cit-PAB-clindamycin is a compound that combines the potent antitumor properties of clindamycin, a protein synthesis inhibitor, with the antibody-drug conjugate (ADC) linker MC-Val-Cit-PAB . This compound is primarily used in the development of ADCs, which are targeted cancer therapies designed to deliver cytotoxic drugs directly to cancer cells, thereby minimizing damage to healthy cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-clindamycin involves the conjugation of clindamycin with the MC-Val-Cit-PAB linker. The process typically includes the following steps:
Activation of Clindamycin: Clindamycin is activated using a suitable reagent to introduce a reactive group.
Linker Attachment: The activated clindamycin is then reacted with the MC-Val-Cit-PAB linker under controlled conditions to form the conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of clindamycin are activated in a controlled environment.
Conjugation: The activated clindamycin is then conjugated with the MC-Val-Cit-PAB linker in large reactors.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and quality.
化学反応の分析
Types of Reactions
MC-Val-Cit-PAB-clindamycin undergoes several types of chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the linker.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the stability and activity of the conjugate.
Common Reagents and Conditions
Hydrolysis: Common reagents include acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under controlled temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include the cleaved linker and the released clindamycin, which retains its antitumor activity .
科学的研究の応用
MC-Val-Cit-PAB-clindamycin has a wide range of scientific research applications, including:
作用機序
MC-Val-Cit-PAB-clindamycin exerts its effects through the following mechanism:
Targeting Cancer Cells: The ADC targets specific cancer cell antigens, allowing for selective delivery of the cytotoxic drug.
Internalization and Cleavage: Once bound to the cancer cell, the ADC is internalized, and the linker is cleaved by lysosomal enzymes, releasing clindamycin.
Inhibition of Protein Synthesis: Clindamycin inhibits protein synthesis in the cancer cell, leading to cell death.
類似化合物との比較
MC-Val-Cit-PAB-clindamycin is unique due to its specific combination of clindamycin and the MC-Val-Cit-PAB linker. Similar compounds include:
MC-Val-Cit-PAB-monomethyl auristatin E (MMAE): Another ADC linker used in targeted cancer therapies.
MC-Val-Cit-PAB-doxorubicin: Combines the linker with doxorubicin, a different cytotoxic drug.
This compound stands out due to its potent antitumor activity and the specific targeting capabilities provided by the MC-Val-Cit-PAB linker .
特性
分子式 |
C46H72ClN8O11S+ |
|---|---|
分子量 |
980.6 g/mol |
IUPAC名 |
(2S,4R)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C46H71ClN8O11S/c1-7-12-29-23-32(43(63)53-37(27(4)47)41-39(60)38(59)40(61)45(66-41)67-6)55(5,25-29)24-28-15-17-30(18-16-28)50-42(62)31(13-11-21-49-46(48)65)51-44(64)36(26(2)3)52-33(56)14-9-8-10-22-54-34(57)19-20-35(54)58/h15-20,26-27,29,31-32,36-41,45,59-61H,7-14,21-25H2,1-6H3,(H6-,48,49,50,51,52,53,56,62,63,64,65)/p+1/t27-,29+,31-,32-,36-,37+,38-,39+,40+,41+,45+,55?/m0/s1 |
InChIキー |
KINAEBJVJLCQDX-DCAHZPCSSA-O |
異性体SMILES |
CCC[C@@H]1C[C@H]([N+](C1)(C)CC2=CC=C(C=C2)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN3C(=O)C=CC3=O)C(=O)N[C@@H]([C@@H]4[C@@H]([C@@H]([C@H]([C@H](O4)SC)O)O)O)[C@H](C)Cl |
正規SMILES |
CCCC1CC([N+](C1)(C)CC2=CC=C(C=C2)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN3C(=O)C=CC3=O)C(=O)NC(C4C(C(C(C(O4)SC)O)O)O)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



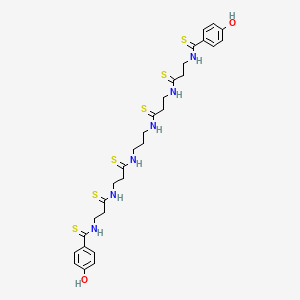
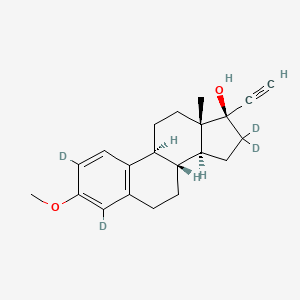
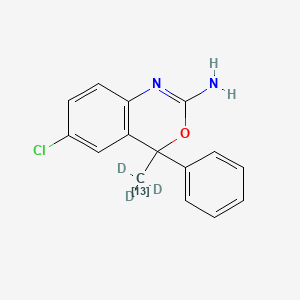
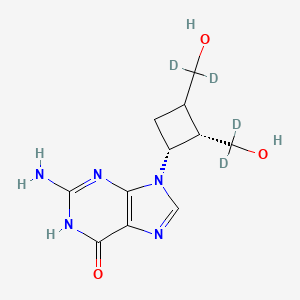

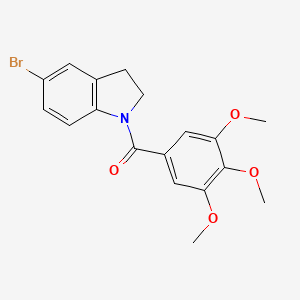
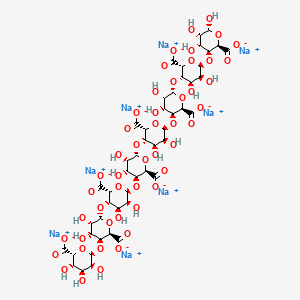
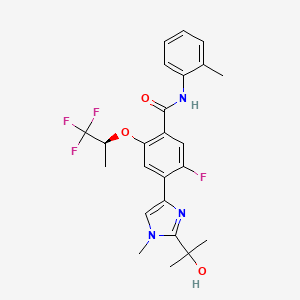
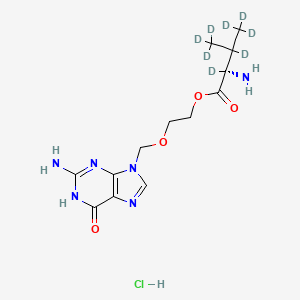

![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)
